Methyl 3-(5-chloropyridin-2-yl)prop-2-ynoate
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Overview
Description
“Methyl 3-(5-chloropyridin-2-yl)prop-2-ynoate” is a chemical compound with the CAS Number: 1343259-58-4 . It has a molecular weight of 195.6 and its IUPAC name is methyl 3- (5-chloro-2-pyridinyl)-2-propynoate . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The Inchi Code for “this compound” is 1S/C9H6ClNO2/c1-13-9(12)5-4-8-3-2-7(10)6-11-8/h2-3,6H,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the web search results.Scientific Research Applications
Chemical Synthesis and Complex Formation Methyl 3-(5-chloropyridin-2-yl)prop-2-ynoate serves as a precursor in the synthesis of complex chemical structures, demonstrating its versatility in organic synthesis. Schmidt, Wiedemann, and Grohmann (2011) reported the condensation of 2-Methyl-2-(pyridin-2-yl)propane-1,3-diamine and formaldehyde to prepare a hexahydropyrimidine derivative, which further reacts to produce a novel pentadentate ligand for transition metal complexes, highlighting the compound's utility in forming complex chemical structures with potential applications in catalysis and materials science (Schmidt et al., 2011).
Electrophilic and Nucleophilic Properties Zhang, Tomizawa, and Casida (2004) synthesized 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran using alpha-nitro ketone intermediates derived from similar compounds, utilizing both electrophilic and nucleophilic characteristics. These derivatives were explored as probes for nicotinic acetylcholine receptor interactions in Drosophila, indicating the compound's significant role in neurological research and potential therapeutic applications (Zhang et al., 2004).
Reactivity and Transformation Studies Danieli, Ghelfi, and their colleagues (2004) explored the reactivity and transformation of polychlorinated pyrrolidin-2-ones into 5-imino-lactams, revealing a method for preparing 5-propylimino-pyrrolidin-2-ones or 3-pyrrolin-2-ones. This study underscores the potential for chemical transformations involving this compound derivatives in synthesizing novel organic compounds with unique structural features (Danieli et al., 2004).
Structural and Molecular Studies Li, Lan, Hsu, Liu, Song, Wu, and Yang (2005) conducted a study on trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors, showcasing the structural diversity achievable with modifications of the this compound scaffold. The research highlights the importance of structural analysis in designing compounds with specific biological activities, such as enzyme inhibition, which is critical in drug development and agricultural chemistry (Li et al., 2005).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
methyl 3-(5-chloropyridin-2-yl)prop-2-ynoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c1-13-9(12)5-4-8-3-2-7(10)6-11-8/h2-3,6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHVKDNDTKSWPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CC1=NC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1343259-58-4 |
Source
|
Record name | methyl 3-(5-chloropyridin-2-yl)prop-2-ynoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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